3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine substituent on the pyrazole ring enhances its properties, making it a candidate for various scientific investigations.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromo-1H-pyrazole and 5-methyl-1,2,4-oxadiazole derivatives. These precursors are readily available from chemical suppliers like Sigma-Aldrich, ensuring accessibility for research purposes.
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure optimal yields. For example, using a catalyst like magnesium oxide or acetic acid can enhance the reaction efficiency when forming oxadiazoles.
The molecular structure of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole consists of a pyrazole ring substituted with a bromine atom and a methyl group on the oxadiazole ring. The arrangement allows for potential hydrogen bonding interactions due to the presence of nitrogen atoms in both rings.
The molecular formula is CHBrNO, with a molecular weight of approximately 256.10 g/mol. The compound's crystallography may reveal insights into its solid-state properties and intermolecular interactions.
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions often require specific conditions such as solvent choice, temperature control, and the presence of catalysts to drive the desired transformations effectively.
The mechanism of action for compounds like 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole typically involves interactions at the molecular level with biological targets. These interactions may include:
Studies have indicated that derivatives of oxadiazoles exhibit various biological activities such as antimicrobial and anticancer effects due to their ability to interact with cellular targets.
The physical properties include:
Chemical properties involve stability under different pH conditions and reactivity towards nucleophiles or electrophiles due to the functional groups present in the structure.
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole has potential applications in:
The synthesis of the target compound’s pyrazole component relies on precise bromination regiochemistry at the C4 position. This reaction typically employs electrophilic brominating agents (e.g., bromine, N-bromosuccinimide) under controlled conditions to prevent polybromination. The 4-bromo-1H-pyrazole intermediate exhibits enhanced reactivity at the N1 position due to bromine’s electron-withdrawing effect, facilitating subsequent alkylation. Alkylation optimization involves phase-transfer catalysis or mild bases (K₂CO₃) in polar aprotic solvents to achieve selective N-alkylation without O-alkylation byproducts. Fluorochem’s synthesis of a nitro-bromopyrazole derivative demonstrates the critical role of temperature control (<5°C) in maintaining regioselectivity during bromination of sensitive pyrazole precursors [8]. The resulting 4-bromo-1-(bromomethyl)pyrazole serves as a key electrophile for oxadiazole tethering.
Table 1: Bromination Conditions for Pyrazole Intermediates
Substrate | Brominating Agent | Temperature | Regioselectivity | Reference |
---|---|---|---|---|
3,5-Dimethylpyrazole | NBS | 0-5°C | >95% C4 bromination | [8] |
Unsubstituted pyrazole | Br₂/Pyridine | 25°C | 70% C4 bromination | [6] |
5-Methylisoxazole-pyrazole hybrid | Br₂/AcOH | 50°C | Moderate (C4) | [5] |
The 5-methyl-1,2,4-oxadiazole ring is constructed through cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For the target compound, acetylhydrazide serves as the precursor for incorporating the 5-methyl group. Catalytic coupling methods using propylphosphonic anhydride (T3P®) enable efficient dehydrative cyclization at 80°C, achieving yields >85% with minimal epimerization. Alternative routes employ ester-mediated cyclization, where methyl propionate derivatives react with amidoximes under basic conditions (K₂CO₃/toluene/reflux) to form the oxadiazole core prior to pyrazole conjugation. BLDPHARM’s synthesis of the propyl analog highlights the versatility of this approach for generating structurally diverse 1,2,4-oxadiazoles [1]. The oxadiazole’s C3 position is then functionalized via nucleophilic displacement with 4-bromo-1-(chloromethyl)pyrazole under mild basic conditions to form the critical methylene bridge.
The C4-bromine atom on the pyrazole ring exhibits exceptional electrophilic reactivity due to adjacent nitrogen atoms and the electron-deficient heterocycle. This site undergoes facile aromatic nucleophilic substitution (SNAr) with nitrogen nucleophiles (amines, azides) at 25–60°C without catalysts. Oxygen nucleophiles require copper catalysis (CuI/neocuproine) for ether formation, while sulfur nucleophiles (thiols) proceed efficiently with Cs₂CO₃ as base. ChemBK’s documentation of 3-(4-bromo-pyrazol-1-ylmethyl)-pyridine demonstrates the synthetic utility of this position for constructing hybrid heterocycles [10]. The bromine’s ortho-directing effect also facilitates directed metalation for C-H functionalization, enabling additional complexity at C3/C5 positions post-coupling.
The bromopyrazole moiety enables palladium-catalyzed cross-couplings for generating molecular diversity. Key reactions include:
PubChem’s entry for a pyridine-linked analog confirms the retention of oxadiazole integrity during these transformations [10]. The methylene bridge (–CH₂–) provides electronic insulation, preventing conjugation-induced ring degradation. Microwave-assisted coupling (100–120°C, 10–30 min) significantly accelerates reaction kinetics while maintaining the integrity of the acid-labile 1,2,4-oxadiazole ring [6].
Table 2: Cross-Coupling Reactions at Pyrazole-Bromo Site
Coupling Type | Catalyst System | Yield Range | Limitations | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 75-92% | Boronic acid purity critical | [1] |
Sonogashira | PdCl₂(PPh₃)₂/CuI | 68-85% | Alkyne homocoupling side products | [5] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 70-88% | Sensitive to steric hindrance | [9] |
Solvent-free mechanochemistry (ball milling) enables efficient Knoevenagel-type condensations for precursor synthesis, reducing reaction times from hours to minutes. For cyclodehydration steps, microwave irradiation (300 W, 120–150°C, 5–15 min) achieves near-quantitative conversions versus thermal methods (12–24 h, 60–70% yield). Fluorochem’s synthesis of a nitro-bromopyrazole-oxadiazole hybrid employed microwave-assisted cyclization to minimize thermal degradation of the nitro group [8]. Aqueous medium cyclocondensation represents another sustainable approach, where reactions proceed at reflux in water with 35–93% yield, eliminating organic solvent waste [4] [6]. The hydrophobic effect enhances reaction rates while facilitating simple product isolation via filtration.
Iodine catalysis (5–10 mol%) enables oxidative C–O bond formation for oxadiazole ring closure under mild conditions, replacing toxic heavy metals. Eosin Y photocatalysis under visible light mediates aerobic oxidation for cyclization reactions at ambient temperature, achieving 89–94% yield with exceptional functional group tolerance [6]. For nucleophilic substitutions, recyclable polymer-supported catalysts (Amberlyst A-21, PS-BEMP) facilitate efficient alkylations while minimizing purification needs. BLDPHARM’s use of tetrabutylammonium fluoride (TBAF) as a cyclization catalyst exemplifies halogen-bond activation strategies that enhance reaction kinetics and regioselectivity in oxadiazole formation [1] [4]. These systems typically operate at 0.5–5 mol% loading with turnover numbers (TON) exceeding 500.
Table 3: Green Catalytic Systems for Key Transformations
Reaction | Catalyst | Loading | Green Metrics | Yield Improvement | |
---|---|---|---|---|---|
Oxadiazole cyclization | I₂ | 10 mol% | E-factor: 2.1 | 35% → 78% | [6] |
Pyrazole alkylation | PS-BEMP | 3 mol% | PMI: 3.8 | 60% → 92% | [4] |
Oxidative coupling | Eosin Y/Visible light | 2 mol% | Renewable energy input | 50% → 89% | [6] |
Dehydrative cyclization | TBAF | 20 mol% | Reduced temp (100°C→RT) | 45% → 95% | [1] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1